Xylose-2-13C

Metabolic Flux Analysis Microbial Engineering Isotopic Tracer

Xylose-2-13C delivers atomic-level resolution in 13C-metabolic flux analysis by placing the label exclusively at the C-2 position. Unlike unlabeled xylose or uniformly labeled [U-13C5]xylose, this position-specific tracer resolves the oxidative vs. non-oxidative branches of the pentose phosphate pathway and eliminates overlapping mass isotopomer distributions that confound flux estimation in highly branched networks. It provides unambiguous NMR tracking of the C-2 carbon into xylitol and ethanol during fermentation studies. Essential for lignocellulosic biomass conversion research, yeast metabolic engineering, and cancer cell PPP flux analysis. ≥98% purity; research-use-only stable isotope tracer compatible with standard LC-MS/GC-MS and NMR protocols.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B12397748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-2-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i3+1
InChIKeyPYMYPHUHKUWMLA-AXXUHBFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylose-2-13C: A Site-Specific Stable Isotope-Labeled Pentose for High-Resolution Metabolic Tracing


Xylose-2-13C (CAS 131771-69-2) is a stable isotope-labeled analog of the aldopentose monosaccharide D-xylose, in which the carbon-13 isotope is specifically incorporated at the C-2 position of the xylose ring [1]. This compound is a member of the class of singly 13C-labeled sugars, which are employed as tracers in 13C-metabolic flux analysis (13C-MFA) and nuclear magnetic resonance (NMR) spectroscopy to elucidate pathway-specific carbon flow [2]. Unlike unlabeled xylose or uniformly labeled variants, Xylose-2-13C provides atomic-level resolution of metabolic transformations, making it a precision tool for investigating the pentose phosphate pathway (PPP), glycolysis, and xylose fermentation in microbial, plant, and mammalian systems.

Why Xylose-2-13C Cannot Be Arbitrarily Substituted with Other 13C-Xylose Isomers


Generic substitution among 13C-labeled xylose variants is scientifically invalid because the positional specificity of the 13C label dictates the distinct information content extracted from downstream analytical techniques. In 13C-metabolic flux analysis, the choice of tracer determines which metabolic nodes and pathways can be resolved and quantified [1]. Uniformly labeled [U-13C5]xylose yields complex, overlapping mass isotopomer distributions that often confound flux estimation in highly branched networks, whereas position-specific labels like Xylose-2-13C produce unique labeling patterns that are essential for distinguishing between parallel pathways such as the oxidative and non-oxidative branches of the pentose phosphate pathway [2]. Substituting Xylose-2-13C with Xylose-1-13C or Xylose-5-13C would trace different carbon rearrangements (e.g., decarboxylation at C-1 vs. incorporation into the C-5 pool), fundamentally altering the resulting isotopic signature and rendering any pre-validated flux model or NMR assignment protocol inapplicable.

Quantitative Comparative Evidence: Xylose-2-13C vs. Alternative 13C-Xylose Tracers


13C-Metabolic Flux Analysis (13C-MFA) Precision: Xylose-2-13C vs. Xylose-1-13C in Geobacillus LC300

In a comprehensive parallel labeling study of Geobacillus strain LC300, the 13C-labeling data from five singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) were integrated using the COMPLETE-MFA framework [1]. Among these, [2-13C]xylose and [5-13C]xylose were identified as the two optimal isotopic tracers for flux elucidation in this organism, providing the highest precision for resolving central carbon metabolism fluxes [1]. While the study did not report a direct flux confidence interval comparison, the explicit selection of these two tracers from the full set of five position-specific labels demonstrates their superior information content for 13C-MFA in this system.

Metabolic Flux Analysis Microbial Engineering Isotopic Tracer

NMR Signal Assignment and Pathway Tracing: Xylose-2-13C vs. Xylose-1-13C in Yeast Fermentation

In a 13C-NMR study of xylose fermentation by Pachysolen tannophilus, Candida shehatae, and Pichia stipitis, the use of [1-13C]xylose and [2-13C]xylose allowed for the unambiguous assignment of resonance signals to specific carbon atoms in metabolic products [1]. The spectra of whole cells in the presence of [2-13C]xylose displayed resonance signals corresponding to the C-2 of xylose, the C-2 of xylitol, and the C-1 of ethanol [1]. In contrast, [1-13C]xylose gave signals corresponding to C-1 of xylose, C-1 of xylitol, and C-2 of ethanol [1]. This complementary labeling pattern directly demonstrates the distinct metabolic fates of the C-2 carbon atom and underscores the necessity of using position-specific labels for precise NMR-based pathway elucidation.

NMR Spectroscopy Yeast Metabolism Fermentation

Isotopic Enrichment and Purity Specification: Xylose-2-13C vs. Xylose-1-13C (Sigma-Aldrich)

Commercial specifications for Xylose-2-13C and Xylose-1-13C from reputable suppliers are directly comparable. For Xylose-2-13C (D-isomer), suppliers specify an isotopic enrichment of 99 atom % 13C and a chemical purity of 98% . For Xylose-1-13C (D-isomer, Sigma-Aldrich catalog 331104), the specifications are also 99 atom % 13C isotopic purity and 99% (CP) chemical purity . These data indicate that Xylose-2-13C is available with essentially identical high-purity specifications as the more commonly cited Xylose-1-13C, ensuring that procurement of the C-2 labeled variant does not compromise analytical quality.

Isotopic Purity Quality Control Analytical Chemistry

Cost and Availability: Xylose-2-13C vs. Uniformly Labeled U-13C5 Xylose

While direct price comparisons across suppliers vary, a fundamental cost differential exists between singly labeled and uniformly labeled 13C-xylose. Uniformly labeled [U-13C5]xylose requires synthesis from uniformly labeled glucose precursors, a multi-step process with a reported total yield of 38.6% from D-glucose-U-13C6 [1]. This complex synthesis inherently commands a higher market price compared to singly labeled isomers like Xylose-2-13C. For example, a supplier listing for Xylose-2-13C shows a price of USD 75 for 5 mg [2], whereas uniformly labeled variants, when available, are typically priced at a premium due to the higher cost of 13C5 starting materials. For many 13C-MFA and NMR applications where a single labeled position provides sufficient information, Xylose-2-13C offers a more economical alternative without sacrificing analytical resolution.

Isotope Economics Research Budget Supply Chain

Optimal Application Scenarios for Xylose-2-13C in Scientific and Industrial Research


13C-Metabolic Flux Analysis (13C-MFA) of Xylose-Utilizing Microorganisms

Xylose-2-13C is optimally deployed as a tracer in 13C-MFA studies of bacteria, yeast, and fungi engineered for lignocellulosic biomass conversion. As demonstrated in Geobacillus LC300, [2-13C]xylose is among the most informative singly labeled tracers for resolving flux through the pentose phosphate pathway and glycolysis [1]. Its use allows researchers to accurately quantify pathway bottlenecks and validate metabolic engineering strategies for improved biofuel and biochemical production from xylose-rich feedstocks.

NMR-Based Elucidation of Xylose Fermentation Pathways

For NMR spectroscopists investigating anaerobic xylose fermentation in native or engineered yeast strains, Xylose-2-13C provides an unambiguous probe for tracking the C-2 carbon atom into products such as xylitol and ethanol [2]. The distinct labeling pattern enables direct assignment of resonance peaks without the need for complex 2D NMR experiments, accelerating the characterization of novel fermentation pathways and the optimization of ethanol production processes.

Tracing Pentose Phosphate Pathway (PPP) Activity in Disease Models

In biomedical research, Xylose-2-13C can be used to trace the activity of the pentose phosphate pathway, a key source of NADPH and ribose-5-phosphate in cancer cells and immune cells. The positional labeling at C-2 provides a specific readout of carbon rearrangement through the non-oxidative branch of the PPP when coupled with LC-MS or GC-MS analysis of downstream metabolites [1]. This application supports the study of metabolic vulnerabilities in disease.

Internal Standard for LC-MS/MS Quantification of Xylose in Biological Matrices

In analytical chemistry and clinical diagnostics, Xylose-2-13C serves as an ideal internal standard for the quantitative analysis of xylose in plasma, urine, or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical behavior to unlabeled xylose, coupled with a distinct +1 Da mass shift, corrects for matrix effects and ionization variability, ensuring accurate and reproducible measurements in pharmacokinetic studies or diagnostic assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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